molecular formula C20H16Cl2N2O3 B166693 Pyrazoxyfen CAS No. 71561-11-0

Pyrazoxyfen

Cat. No. B166693
CAS RN: 71561-11-0
M. Wt: 403.3 g/mol
InChI Key: FKERUJTUOYLBKB-UHFFFAOYSA-N
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Description

Pyrazoxyfen is a member of the class of pyrazoles that is 1,3-dimethylpyrazole which is substituted at positions 4 and 5 by 2,4-dichlorobenzoyl and 2-oxo-2-phenylethoxy groups, respectively . It is used as a pre- or post-emergence herbicide for the control of annual and perennial weeds .


Synthesis Analysis

A series of 1-acyl-3-phenyl-pyrazol benzophenones were designed and synthesized using 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal as the starting materials . The bioassay studies indicated that most of these derivatives exhibited herbicidal activity at least to a certain degree .


Molecular Structure Analysis

The molecular formula of Pyrazoxyfen is C20H16Cl2N2O3 . The average mass is 403.259 Da and the monoisotopic mass is 402.053802 Da .


Chemical Reactions Analysis

Microsomal fractions expressing CYP71A12 metabolized the herbicide pyrazoxyfen . Liquid chromatography mass spectrometry (LC/MS) analysis indicated that the metabolite of pyrazoxyfen might be N-demethylated at the pyrazole ring and 5-hydroxylated at the dichlorobenzene ring .


Physical And Chemical Properties Analysis

The density of Pyrazoxyfen is 1.3±0.1 g/cm^3 . The boiling point is 599.9±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 89.3±3.0 kJ/mol . The flash point is 316.6±30.1 °C . The index of refraction is 1.619 .

Scientific Research Applications

1. Pharmacological Importance of Pyrazole Derivatives

Pyrazole derivatives, including pyrazoxyfen, are recognized for their diverse pharmacological activities. These compounds are found in various therapeutic agents, serving different pharmacological roles. For example, pyrazole derivatives are present in celecoxib (anti-inflammatory), CDPPB (antipsychotic), rimonabant (anti-obesity), difenamizole (analgesic), and fezolamide (antidepressant) (Karrouchi et al., 2018). These derivatives have attracted significant attention in chemical and biological studies due to their versatility in the biological field.

2. Pyrazole Scaffold in Neurodegenerative Disease Treatment

Pyrazole scaffolds, including pyrazoxyfen, have been investigated for their role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. They are involved in the development of compounds targeting these diseases, demonstrating their potential in therapeutic applications beyond their conventional uses (Li, Yu, & Tu, 2021).

3. Structural Characteristics of Pyrazoxyfen

The crystal structure of pyrazoxyfen has been extensively studied, providing insights into its chemical properties and potential applications. The understanding of its structure is crucial for exploring its use in various scientific and pharmacological areas (Kwon, Kim, Kang, & Kim, 2015).

4. Herbicidal Activity

Pyrazoxyfen has been used as a herbicide, particularly in paddy rice cultivation. Its mechanism involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial for controlling weed growth in agricultural settings. Understanding its mode of action helps in developing effective weed management strategies (Matsumoto, 2005).

5. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Pyrazoxyfen, being part of this class, shows promise in the development of novel cancer therapies, targeting various cancer types and contributing to the field of oncological research (Bennani et al., 2019).

6. Role in Plant Biotechnology

Pyrazoxyfen's interaction with plant cytochrome P450 monooxygenases has been explored. This interaction plays a significant role in the metabolism of herbicides, thus influencing the development of new agricultural chemicals and understanding plant resistance mechanisms (Hayashi, Fuzimoto, & Imaishi, 2007).

Safety And Hazards

Pyrazoxyfen is harmful if swallowed . It is very toxic to aquatic life . After handling, it is advised to wash skin thoroughly . It is also advised not to eat, drink, or smoke when using this product . Release to the environment should be avoided .

properties

IUPAC Name

2-[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-12-18(19(26)15-9-8-14(21)10-16(15)22)20(24(2)23-12)27-11-17(25)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKERUJTUOYLBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058167
Record name Pyrazoxyfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazoxyfen

CAS RN

71561-11-0
Record name Pyrazoxyfen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71561-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazoxyfen [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071561110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazoxyfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZOXYFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS6C1PT8FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
431
Citations
有田浩之, 鍬塚昭三 - Journal of Pesticide Science, 1991 - jlc.jst.go.jp
… organic-matter content and the high CEC Pyrazoxyfen was easily adsorbed to the soils and … of pyrazoxyfen greatly affects pyrazoxyfen degradation. On the other hand pyrazoxyfen is …
Number of citations: 17 jlc.jst.go.jp
E Kwon, J Kim, G Kang, TH Kim - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The title compound, C20H16Cl2N2O3 (systematic name: 2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl}oxy}-1-phenylethan-1-one), is the benzoylpyrazole herbicide pyrazoxyfen. …
Number of citations: 1 scripts.iucr.org
H Matsumoto - 2004 - ACS Publications
… In contrast, pyrazoxyfen is considerably stable in aqueous … The values of pyrazolate and pyrazoxyfen were 52 nM and 7.5 … of pyrazolate and 7.5 μM pyrazoxyfen solutions contained the …
Number of citations: 17 pubs.acs.org
E Hayashi, K Fuzimoto, H Imaishi - Plant biotechnology, 2007 - jstage.jst.go.jp
… expressing CYP71A12 metabolized the herbicide pyrazoxyfen. Liquid chromatography mass spectrometry (LC/MS) analysis indicated that the metabolite of pyrazoxyfen might be N-…
Number of citations: 14 www.jstage.jst.go.jp
BH Kang - Korean Journal of Weed Science, 1986 - koreascience.kr
This experiment was conducted with pot trial to evaluate effects of pretilachlor [2-chloro-2', 6'-diethyl-N (n-propoxythyl) acetanilide], pyrazoxyfen [1, 3-dimethyl-4-(2, 4-dichloro benzoyl)-5…
Number of citations: 2 koreascience.kr
F Kimura - 1984 - pascal-francis.inist.fr
Paicer, a new rice herbicide pyrazoxyfen (SL-49) … Paicer, a new rice herbicide pyrazoxyfen (SL-49) … Pyrazoxyfen …
Number of citations: 13 pascal-francis.inist.fr
Y Fu, MX Wang, D Zhang, YW Hou, S Gao, LX Zhao… - RSC …, 2017 - pubs.rsc.org
… m −2 , which were more potent than pyrazoxyfen against barnyard grass. In addition, compound 5o was also proved to be safer for maize than pyrazoxyfen. The binding free energy of …
Number of citations: 29 pubs.rsc.org
A van Almsick - Outlooks on Pest Management, 2009 - ingentaconnect.com
… As very selective herbicides in rice, able to control both annual and perennial weeds in paddy fields, pyrazolate, pyrazoxyfen and benzofenap were good innovations for the Japanese …
Number of citations: 71 www.ingentaconnect.com
BL Wang, QN Li, YZ Zhan, LX Xiong… - … , Sulfur, and Silicon and …, 2014 - Taylor & Francis
… on the structure of Pyrazoxyfen. These new structures were achieved by the chlorination of hydroxylpyrazole, a key intermediate involving in the synthesis of Pyrazoxyfen, followed by …
Number of citations: 20 www.tandfonline.com
KU Kim, ST Kwon, DH Shin, NW Jung - Acta phytopathologica et …, 1993 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. Out of 12 paddy herbicides tested, pyrazolate (4-(2, 4-dichloro-benzoyl)-1, 3-dimethyl-5-pyrazolyl-p-toluenesulfonate), pyrazoxyfen (1, 3-dimethyl-4-(2, …
Number of citations: 5 hero.epa.gov

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